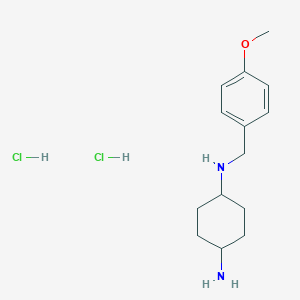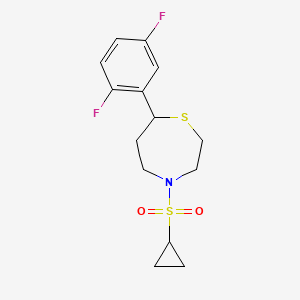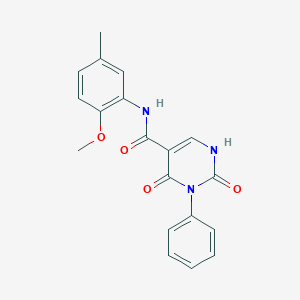![molecular formula C25H18FN3O2 B2498359 1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901247-43-6](/img/structure/B2498359.png)
1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazoloquinoline derivatives often involves versatile fluorophore building blocks, facilitating the construction of brightly fluorescent molecular sensors through facile synthetic procedures. These procedures enable the integration of the chromophore into various systems operating via intramolecular charge transfer, showcasing strong analyte-induced fluorescence enhancement or bright ratiometric dual emission for metal ion recognition (Rurack et al., 2002).
Molecular Structure Analysis
The molecular structure of pyrazoloquinoline derivatives has been extensively studied, revealing their suitability as organic fluorescent materials for light-emitting device applications. Structural modifications, such as amino substitutions, have been shown to significantly affect their photophysical properties, including solvatochromism, acidochromism, and solid-state fluorescence (Uchacz et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving pyrazoloquinoline derivatives include Friedländer condensation and reactions leading to the formation of interferon-inducing activities, demonstrating the compound's versatile reactivity and potential for generating a wide range of biological activities. These synthetic approaches allow for the exploration of new pharmaceuticals and materials with specific functional properties (Crenshaw et al., 1976).
Physical Properties Analysis
The physical properties of pyrazoloquinoline derivatives, such as fluorescence behavior and absorption spectra, are influenced by their molecular structure. These properties are crucial for their applications in optical materials and devices. Studies have shown that modifications in the molecular structure can lead to changes in fluorescence and absorption, affecting their suitability for specific applications (Gondek et al., 2004).
Chemical Properties Analysis
The chemical properties of pyrazoloquinoline derivatives, including their reactivity and the formation of various functionalized materials, are key to their applications in fluorescent markers and probes. These properties are studied through quantum chemical simulations and experimental measurements, providing insights into their reactivity and potential for various applications (Saritha et al., 2022).
科学的研究の応用
Photophysical Properties and Molecular Logic Applications
A study by Uchacz, Szlachcic, Wojtasik, Mac, and Stadnicka (2016) delves into the photophysical properties of 6-amino-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives, examining their solvatochromism, acidochromism, solid-state fluorescence, and electron transfer processes. These properties are essential for developing molecular logic switches, where the pH-dependent fluorescence of certain derivatives can function as multilevel logic gates, offering binary on-off responses based on environmental conditions. This study highlights the potential of these derivatives in creating sophisticated fluorescence-based sensors and computing elements (Uchacz et al., 2016).
Fluorescence Sensing and Detection
Mac, Uchacz, Wrobel, Danel, and Kulig (2010) synthesized novel fluorescing dyes based on the 1H-pyrazolo[3,4-b]quinoline skeleton, demonstrating their application as sensors for the fluorescence detection of small inorganic cations (like lithium, sodium, barium, magnesium, and calcium) in solvents of varying polarities. The mechanism involves electron transfer from the electro-donative part of the molecule to the acceptor part (fluorophore), which is retarded upon complexation with inorganic cations. This property allows these compounds to act as sensitive and selective sensors for monitoring the presence of specific ions in environmental and biological samples (Mac et al., 2010).
特性
IUPAC Name |
3-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O2/c1-14-3-8-18(9-15(14)2)29-25-19-10-22-23(31-13-30-22)11-21(19)27-12-20(25)24(28-29)16-4-6-17(26)7-5-16/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMHPSRYMXMBDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCO5)C(=N2)C6=CC=C(C=C6)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2498278.png)


![2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2498284.png)
![8-chloro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2498287.png)
![N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2498288.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2498290.png)
![1-(4-chlorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2498292.png)
![4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile](/img/structure/B2498293.png)


